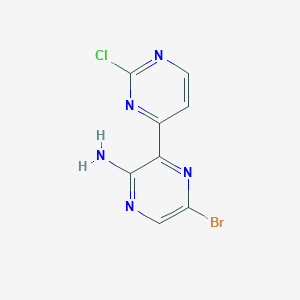
1H-Indol-2-amine, 5-methyl-N-(4-methylphenyl)-3-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-nitro-N-(p-tolyl)-1H-indol-2-amine: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a nitro group at the third position, a methyl group at the fifth position, and a p-tolyl group attached to the nitrogen atom of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-nitro-N-(p-tolyl)-1H-indol-2-amine can be achieved through several synthetic routes. One common method involves the nitration of 5-methylindole followed by the introduction of the p-tolylamine group. Here is a step-by-step outline:
-
Nitration of 5-Methylindole
Reagents: Concentrated nitric acid and sulfuric acid.
Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the rate of nitration and avoid over-nitration.
Product: 5-Methyl-3-nitroindole.
-
Amination
- p-Toluidine (p-tolylamine) and a suitable catalyst such as palladium on carbon (Pd/C).
Conditions: The reaction is conducted under hydrogenation conditions, typically at room temperature and atmospheric pressure.
Product: 5-Methyl-3-nitro-N-(p-tolyl)-1H-indol-2-amine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Safety measures are crucial due to the use of strong acids and the potential hazards associated with nitration reactions.
化学反応の分析
Types of Reactions
5-Methyl-3-nitro-N-(p-tolyl)-1H-indol-2-amine: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: 5-Methyl-3-amino-N-(p-tolyl)-1H-indol-2-amine.
Substitution: Halogenated derivatives of the original compound.
Oxidation: 5-Carboxy-3-nitro-N-(p-tolyl)-1H-indol-2-amine.
科学的研究の応用
5-Methyl-3-nitro-N-(p-tolyl)-1H-indol-2-amine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Methyl-3-nitro-N-(p-tolyl)-1H-indol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole ring structure allows for interactions with DNA and proteins, potentially disrupting cellular processes.
類似化合物との比較
5-Methyl-3-nitro-N-(p-tolyl)-1H-indol-2-amine: can be compared with other indole derivatives:
5-Methyl-3-nitroindole: Lacks the p-tolylamine group, making it less complex and potentially less biologically active.
3-Nitro-N-(p-tolyl)-1H-indol-2-amine: Lacks the methyl group at the fifth position, which may affect its reactivity and biological properties.
5-Methyl-1H-indole-2-amine:
The uniqueness of 5-Methyl-3-nitro-N-(p-tolyl)-1H-indol-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
61645-63-4 |
|---|---|
分子式 |
C16H15N3O2 |
分子量 |
281.31 g/mol |
IUPAC名 |
5-methyl-N-(4-methylphenyl)-3-nitro-1H-indol-2-amine |
InChI |
InChI=1S/C16H15N3O2/c1-10-3-6-12(7-4-10)17-16-15(19(20)21)13-9-11(2)5-8-14(13)18-16/h3-9,17-18H,1-2H3 |
InChIキー |
LMKJGUDJMMYGCW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=C(C3=C(N2)C=CC(=C3)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol](/img/structure/B11844803.png)
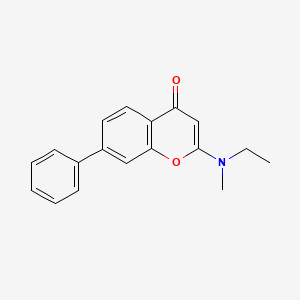
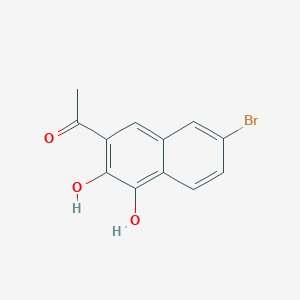
![9-[(2-Fluorophenyl)methyl]-N-(propan-2-yl)-9H-purin-6-amine](/img/structure/B11844813.png)

![6-(Hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11844819.png)
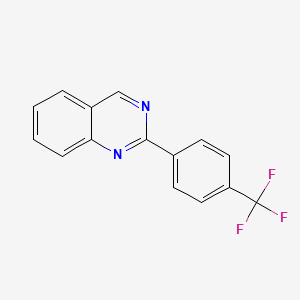
![Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone](/img/structure/B11844855.png)
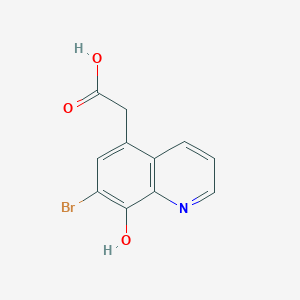
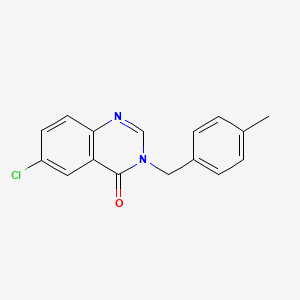
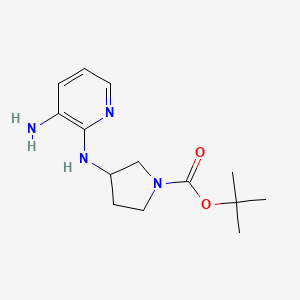
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11844900.png)
